molecular formula C₂₀H₁₃D₅O₂ B1153852 Bisphenol AP-d5

Bisphenol AP-d5

Cat. No.: B1153852
M. Wt: 295.39
Attention: For research use only. Not for human or veterinary use.
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Description

Bisphenol AP-d5 (CAS: 1571-75-1) is a deuterated isotopologue of Bisphenol AP (4,4′-(1-phenylethylidene)bisphenol), where five hydrogen atoms are replaced with deuterium. This structural modification enhances its utility as an internal standard in analytical chemistry, particularly for quantifying bisphenol compounds in complex matrices via techniques like liquid chromatography-mass spectrometry (LC-MS) . Bisphenol AP itself is a bisphenol analog used in synthesizing triphenylmethane derivatives and has been investigated as an inhibitor of hepatitis C virus helicase . The deuterated form (AP-d5) improves metabolic stability and traceability in environmental and biological samples, reducing interference from non-labeled analogs during analysis .

Properties

Molecular Formula

C₂₀H₁₃D₅O₂

Molecular Weight

295.39

Synonyms

1,1-Bis(4-hydroxyphenyl)-1-phenylethane-d5;  1-Phenyl-1,1-bis(4-hydroxyphenyl)ethane-d5;  4,4’-(1-Phenylethylidene)bisphenol-d5;  4,4’-(1-Phenylethylidene)diphenol-d5;  4,4’-(α-Methylbenzylidene)diphenol-d5;  Bis(4-hydroxyphenyl)methylphenylmethane-d5;  Bi

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Bisphenol AP-d5 is primarily utilized as a stable isotope-labeled compound in pharmacokinetic studies. The deuterium substitution enhances the stability and metabolic profile of drug candidates during development. Key applications include:

  • Tracer Studies : Used as a tracer in drug metabolism studies to understand the pharmacokinetics of bisphenol derivatives and their effects on biological systems. The incorporation of stable isotopes allows for precise quantification and tracking within biological matrices .
  • Drug Development : The compound aids in the development of pharmaceuticals that require detailed metabolic profiling. Research indicates that deuterated compounds can exhibit altered pharmacokinetics, potentially leading to improved efficacy and reduced toxicity .

Flame Retardant Applications

Recent studies have demonstrated the potential of this compound in the synthesis of novel flame-retardant materials. For instance:

  • Synthesis of Polyphosphate Flame Retardants : A study synthesized a flame-retardant compound using this compound through sodium-phenolate-catalyzed transesterification with triphenyl phosphate. This new material exhibited significant improvements in thermal stability and char yield compared to traditional formulations .
ParameterPC/ABS without BAPDPPC/ABS with 15 wt% BAPDPPC/ABS with 25 wt% BAPDP
Thermal Decomposition Temperature (°C)381.4386.5-
Char Yield at 600°C (%)18.921.2-

The study concluded that the incorporation of this compound significantly enhances flame retardancy due to its ability to form char layers that protect underlying materials from combustion.

Polymer Synthesis

This compound serves as a key monomer in the production of advanced polymer materials:

  • Polycarbonate and Epoxy Resins : Similar to its parent compound, Bisphenol A, this compound is used to synthesize polycarbonate plastics and epoxy resins, which are critical for various applications including electronics, automotive parts, and construction materials .
  • Triphenylmethane Derivatives : The compound is also employed in producing triphenylmethane derivatives that act as inhibitors for specific viral helicases, showcasing its utility in antiviral drug development .

Case Study 1: Pharmacokinetics of Deuterated Compounds

A research study investigated the pharmacokinetics of deuterated bisphenols, including this compound, highlighting how deuteration affects absorption rates and metabolic pathways compared to non-deuterated counterparts. Results indicated that deuterated forms exhibited altered half-lives and bioavailability profiles, which could lead to more effective therapeutic strategies .

Case Study 2: Flame Retardant Efficiency

In another study focusing on flame retardants, this compound was incorporated into polymer blends to evaluate its effectiveness against fire hazards. The findings showed that materials containing this compound significantly outperformed traditional flame retardants in both thermal stability and char formation during combustion tests .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparative analysis of molecular features is provided in Table 1.

Table 1: Structural and Chemical Properties of this compound and Analogs

Compound IUPAC Name CAS No. Molecular Weight (g/mol) Key Structural Features
This compound 4,4′-(1-phenylethylidene)bisphenol-d5 1571-75-1 295.41 Deuterated phenyl groups
Bisphenol AP 4,4′-(1-phenylethylidene)bisphenol 1571-75-1 290.36 Phenyl-ethylidene backbone
Bisphenol A (BPA) 2,2-bis(4-hydroxyphenyl)propane 80-05-7 228.29 Propane backbone
Bisphenol S (BPS) bis(4-hydroxyphenyl)sulfone 80-09-1 250.27 Sulfone linker
Bisphenol F (BPF) bis(4-hydroxyphenyl)methane 620-92-8 200.23 Methane linker
Bisphenol AF (BPAF) 1,1,1,3,3,3-hexafluoro-2,2-bis(4-hydroxyphenyl)propane 1478-61-1 336.22 Fluorinated propane backbone
Bisphenol C (BPC) 4,4′-Isopropylidenedi-o-cresol 79-97-0 256.34 Methyl-substituted aromatic rings

Data sourced from

Endocrine-Disrupting Activity

Bisphenol analogs exhibit estrogenic and anti-androgenic activities via interactions with nuclear receptors (e.g., ERα, ERβ, AR). Key findings:

  • BPA: Binds to ERα and ERβ with moderate affinity, disrupting gonadal development in chickens and mammals. In chicken embryos, BPA (210 nmol/g egg) induces ovarian-like cortices in testes and Müllerian duct abnormalities .
  • BPAF and BPF : Show estrogenic potency comparable to BPA. In chicken embryos, both compounds induce testicular feminization (e.g., asymmetric testes, oocyte-like cells) at 210 nmol/g egg . BPAF also increases gallbladder weight, suggesting hepatobiliary toxicity .
  • BPS : Demonstrates estrogenic activity in membrane-mediated pathways at concentrations similar to estradiol. In chicken embryos, BPS increases mortality (up to 40%) and gallbladder weight but shows weaker gonadal effects than BPA .
  • Bisphenol AP: Limited in vivo data exist, but in vitro studies on HepG2 cells indicate synergistic toxicity when combined with BPA and BPC, suggesting oxidative stress and metabolic disruption .

Toxicological Profiles

Acute Toxicity :

  • BPA : Moderately toxic to Daphnia magna (48-h EC50: 10 mg/L) .
  • BPAF : Higher lethality in chicken embryos (LD50: 185 nmol/g egg) compared to BPA .
  • BPF and BPS : Lower acute toxicity than BPAF but still significant mortality at high doses .

Metabolic and Environmental Persistence :

  • Deuterated analogs like AP-d5 are more stable in analytical workflows but lack direct evidence of reduced biological toxicity. BPA substitutes (BPS, BPF) are increasingly detected in environmental samples, with BPS showing resistance to degradation in wastewater .

Key Research Findings and Implications

This compound in Analytical Context

Unlike its non-deuterated analogs, AP-d5 is primarily used as a reference standard for detecting bisphenols in urine, serum, and environmental samples . Its deuterated structure minimizes isotopic interference, enhancing quantification accuracy.

Preparation Methods

Acid-Catalyzed Condensation with Deuterated Acetone

The core synthesis involves condensing phenol with acetone-d6 (deuterated acetone) using an acidic ion-exchange resin and a sulfur-containing co-catalyst (e.g., mercaptopropionic acid). This method ensures deuterium incorporation at the methyl groups of acetone, yielding this compound with >98% isotopic purity.

Example Protocol

  • Reactants : Phenol (0.3 mol), acetone-d6 (0.63 mol), mercaptopropionic acid (co-catalyst).

  • Conditions : Adiabatic fixed-bed reactor at 52°C, residence time 5 hours.

  • Outcome : Reaction mixture containing 22.5 wt% p,p′-Bisphenol AP-d5, with isomers minimized via co-catalyst selection.

Crystallization and Purification

Post-reaction, the product mixture undergoes suspension crystallization to isolate the this compound-phenol adduct:

  • Crystallization Stages : Two-step cooling (54°C → 41°C) with a total residence time of 8 hours.

  • Solid-Liquid Separation : Vacuum rotary filtration, followed by washing with phenol (55°C) to remove adherent impurities.

  • Yield : ~85% after recrystallization and drying.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

  • Catalysts : Acidic ion-exchange resins (e.g., sulfonated polystyrene) paired with benzyltriethylammonium chloride enhance reaction rates and selectivity.

  • Solvents : Trimethylbenzene facilitates homogeneous mixing and reduces side reactions during deuterium incorporation.

Temperature and Residence Time

  • Optimal Temperature : 140–145°C during reflux prevents deuterium loss while ensuring complete condensation.

  • Residence Time : Extending reaction time beyond 15 hours improves yield but risks isomer formation.

Comparative Analysis with Bisphenol A Synthesis

While this compound synthesis parallels BPA production, key differences arise in deuterium handling and purification:

ParameterBisphenol AThis compound
Acetone Source Non-deuteratedAcetone-d6
Catalyst System Sulfonic acid resin + MPASulfonic acid resin + BTAC
Crystallization Single-stage (54°C)Two-stage (54°C → 41°C)
Isomer Content <0.3 wt%<0.1 wt%

Challenges and Mitigation Strategies

  • Deuterium Loss : High-temperature steps risk deuterium exchange with protic solvents.

    • Solution : Use aprotic solvents (e.g., trimethylbenzene) and minimize aqueous phases.

  • Isomer Formation : o,p′-isomers compete with desired p,p′-Bisphenol AP-d5.

    • Solution : Optimize co-catalyst concentration (e.g., 15 wt% benzyltriethylammonium chloride).

Applications Influenced by Synthesis Methodology

The isotopic purity of this compound determines its utility in:

  • Environmental Tracing : High-purity (>99%) batches enable precise tracking in aquatic systems.

  • Metabolomic Studies : Reduced isomer content minimizes interference in biochemical assays .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for detecting and quantifying Bisphenol AP-d5 in environmental samples?

  • Answer : Detection requires coupling high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to achieve specificity at trace levels. Key considerations include:

  • Matrix Effects : Use isotopic dilution with this compound as an internal standard to correct for ion suppression/enhancement in complex matrices like wastewater .
  • Calibration : Prepare calibration curves in the same matrix as samples (e.g., soil, plasma) to account for recovery variations.
  • Limit of Detection (LOD) : Validate LOD using signal-to-noise ratios ≥ 3:1, ensuring compliance with EPA Method 539.1 guidelines .

Q. How should researchers design controlled experiments to assess the endocrine-disrupting effects of this compound?

  • Answer :

  • Model Systems : Use in vitro assays (e.g., ERα/ERβ reporter gene assays) to isolate receptor-binding activity. Include positive controls (e.g., 17β-estradiol) and vehicle controls .
  • Dose-Response : Apply a logarithmic concentration range (0.1 nM–10 μM) to identify non-monotonic responses, common in endocrine disruptors.
  • Replication : Use at least three biological replicates per group to account for inter-individual variability .

Q. What stability factors must be addressed when storing this compound in laboratory settings?

  • Answer : Stability depends on:

  • pH : Degradation accelerates in alkaline conditions (pH > 8). Store solutions in acidic buffers (pH 4–6) at −20°C .
  • Light Exposure : Protect from UV light using amber vials to prevent photodegradation.
  • Validation : Conduct accelerated stability studies (e.g., 40°C for 30 days) and compare degradation kinetics via Arrhenius modeling .

Advanced Research Questions

Q. How can isotopic dilution with deuterated analogs like this compound improve quantification accuracy in complex biological matrices?

  • Answer :

  • Compensation for Losses : Deuterated isotopes co-elute with target analytes, correcting for extraction inefficiencies during sample preparation (e.g., solid-phase extraction) .
  • Matrix Effects : Normalize signal suppression using the internal standard’s response ratio. For example, a 10% deviation in this compound recovery indicates necessary recalibration .
  • Data Validation : Compare results against standard addition methods to confirm accuracy in human serum or adipose tissue .

Q. What advanced analytical techniques are required to resolve contradictory data on this compound’s metabolic pathways?

  • Answer :

  • High-Resolution MS (HRMS) : Use Orbitrap or Q-TOF systems to identify phase I/II metabolites (e.g., glucuronides, sulfates) with mass accuracy < 2 ppm .
  • Isotopic Labeling : Track deuterium retention in metabolites to distinguish enzymatic vs. non-enzymatic pathways.
  • Cross-Study Harmonization : Align experimental conditions (e.g., liver microsome sources, incubation times) with prior studies to isolate variables causing discrepancies .

Q. How can researchers address inconsistencies in reported environmental half-lives of this compound across studies?

  • Answer :

  • Controlled Degradation Studies : Standardize test conditions (e.g., UV intensity, microbial activity) using OECD Guideline 307.
  • Data Normalization : Express half-lives relative to reference compounds (e.g., Bisphenol A) to control for environmental variability.
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, identifying covariates (e.g., temperature, organic carbon content) .

Methodological Challenges and Contradictions

Q. What strategies mitigate confounding variables in epidemiological studies linking this compound exposure to health outcomes?

  • Answer :

  • Cohort Stratification : Stratify participants by covariates (e.g., BMI, renal function) that influence pharmacokinetics.
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty from unmeasured confounders like dietary habits .
  • Biomarker Validation : Correlate urinary this compound levels with serum concentrations to confirm exposure assessment reliability .

Q. How do theoretical frameworks guide mechanistic studies of this compound’s interactions with nuclear receptors?

  • Answer :

  • Molecular Docking : Use crystal structures of estrogen receptors (PDB: 1A52) to predict binding affinities and compare with experimental IC50 values .
  • Systems Biology Models : Integrate transcriptomic data to map downstream signaling pathways (e.g., ERK/MAPK activation) .
  • Hypothesis Testing : Formulate null hypotheses (e.g., “No allosteric modulation occurs”) and validate via competitive binding assays .

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